![molecular formula C8H6BrN3O2 B1425052 Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 916325-84-3](/img/structure/B1425052.png)
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate” is not explicitly described in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate” are not explicitly described in the sources I found .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Due to its reactive bromine atom and carboxylate group, it can undergo substitution reactions to create diverse derivatives. These derivatives are crucial in medicinal chemistry for creating molecules with potential therapeutic effects .
Biological Activity Profiling
Researchers utilize this compound for biological activity profiling, where its derivatives are tested against a range of biological targets. This helps in identifying new drug candidates with desired pharmacological properties .
Development of Anticancer Agents
The pyrazolopyridine scaffold is explored for its anticancer properties. Derivatives of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been studied for their potential to inhibit cancer cell growth and proliferation .
Neurological Disorder Treatments
Compounds derived from this chemical are investigated for their neuroprotective effects. They hold promise for the treatment of various neurological disorders, including Alzheimer’s disease and Parkinson’s disease .
Anti-Inflammatory Applications
The anti-inflammatory potential of this compound’s derivatives is another area of interest. By modulating inflammatory pathways, these compounds could lead to new treatments for chronic inflammatory diseases .
Antimicrobial Drug Discovery
The search for new antimicrobial drugs also involves this compound. Its derivatives are screened for antibacterial and antifungal activities, which is crucial in the era of increasing antibiotic resistance .
Agricultural Chemical Development
In the agricultural sector, derivatives of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate are explored for their use as pesticides or herbicides. Their effectiveness against various pests and weeds is assessed to improve crop protection .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound that primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . This interaction results in changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The action of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate affects the downstream signal transduction pathways of TRKs, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The molecular and cellular effects of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate’s action include the inhibition of TRKA . This inhibition leads to a decrease in the proliferation of certain cell lines .
properties
IUPAC Name |
methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAGLGKQKQZPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919619 | |
Record name | Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
CAS RN |
916325-84-3 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916325-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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